RN-1734 RN-1734 RN-1734 is a transient receptor potential vanilloid 4 (TRPV4) antagonist, blocking calcium influx induced by the TRPV4 agonist 4α-phorbol 12,13-didecanoate with IC50 values of 2.3, 5.9, and 3.2 µM for human, mouse, and rat TRPV4, respectively. It is selective for TRPV4 over TRPV1, TRPV3, and TRPM8 (IC50s = >100, >30, and >30 µM, respectively). RN-1734 (10 µM) reduces GSK1016790A-induced increases in glycine-activated current (IGly) from 34.5 to 0.97% in mouse hippocampal neurons in vitro. It blocks arteriolar dilation induced by GSK1016790A and increases myogenic tone in rat cremaster arterioles ex vivo when used at a concentration of 30 µM. RN-1734 (1 mg/kg, i.p.) reduces edema and MAPK signaling induced by traumatic brain injury in rats. It also inhibits breakdown of the blood-retinal barrier in streptozotocin-induced diabetic rats when administered at a dose of 100 µM.
RN1734 is a selective TRPV4 antagonist (IC50 values are 2.3, 3.2 and 5.9 μM for hTRPV4, rTRPV4 and mTRPV4 receptors respectively). RN1734 displays selectivity for TRPV4 over other TRP channels (IC50 values are 2.3, >30, >30 and >100 μM for TRPV4, TRPV3, TRPM8 and TRPV1 respectively). It blocks TRPV4-mediated arteriole vasodilation and increases myogenic tone ex vivo.
Brand Name: Vulcanchem
CAS No.: 946387-07-1
VCID: VC0541528
InChI: InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
SMILES: CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C14H22Cl2N2O2S
Molecular Weight: 353.3 g/mol

RN-1734

CAS No.: 946387-07-1

Cat. No.: VC0541528

Molecular Formula: C14H22Cl2N2O2S

Molecular Weight: 353.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

RN-1734 - 946387-07-1

Specification

CAS No. 946387-07-1
Molecular Formula C14H22Cl2N2O2S
Molecular Weight 353.3 g/mol
IUPAC Name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
Standard InChI Key IHYZMEAZAIFMTN-UHFFFAOYSA-N
SMILES CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Appearance Solid powder

Introduction

Chemical and Pharmacological Properties

Structural and Physicochemical Characteristics

RN-1734’s structure features a dichlorophenyl sulfonamide core with isopropyl and isopropylaminoethyl substituents, conferring specificity for TRPV4 over other TRP channels . Key physicochemical properties include:

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>S
Molecular Weight353.31 g/mol
Solubility25 mg/mL in DMSO
Purity>98% (HPLC)
IC<sub>50</sub> (hTRPV4)2.3 μM

Data compiled from .

Selectivity Profile

Mechanisms of Action

TRPV4 Channel Antagonism

TRPV4 activation by stimuli such as hypotonicity, phorbol derivatives (e.g., 4α-PDD), or endogenous lipids (e.g., arachidonic acid) induces calcium influx, triggering downstream pro-inflammatory pathways . RN-1734 competitively inhibits this activation, as shown by:

  • Calcium flux assays: Complete blockade of 4α-PDD-induced Ca<sup>2+</sup> influx in microglia (IC<sub>50</sub> ~2.3 μM) .

  • Electrophysiology: Suppression of TRPV4-mediated currents in dorsal root ganglion (DRG) neurons .

Anti-Inflammatory Effects

RN-1734 reduces neuroinflammation by inhibiting NF-κB signaling:

  • In vivo: Cuprizone-induced demyelination models showed reduced glial activation (astrocytes, microglia) and TNF-α/IL-1β levels in the corpus callosum after RN-1734 treatment .

  • In vitro: Lipopolysaccharide (LPS)-activated microglia treated with RN-1734 exhibited diminished NF-κB p65 phosphorylation and cytokine secretion .

Pharmacological Effects

Neuroprotection and Demyelination

In a cuprizone-induced demyelination model, RN-1734 (10 mg/kg, intraperitoneal) preserved myelin integrity and oligodendrocyte survival without altering olig2<sup>+</sup> cell counts . Mechanistically, this involved:

  • Microglial modulation: Reduced TNF-α (by 45%) and IL-1β (by 52%) secretion .

  • Calcium homeostasis: Normalized intracellular Ca<sup>2+</sup> levels in oligodendrocytes, preventing apoptosis .

Analgesic Properties

RN-1734 alleviates mechanical and thermal hyperalgesia in neuropathic pain models:

  • Joint inflammation: Intraarticular RN-1734 (20–500 μM) reduced C-fiber responses to noxious rotation in rat knee joints, increasing mechanical thresholds from 13.8 to 42.4 mNm .

  • TRPV4/NF-κB axis: In chemotherapy-induced peripheral neuropathy (CIPN), RN-1734 reversed paclitaxel-induced mechanical allodynia by inhibiting TRPV4/integrin/Src kinase signaling .

Research Findings and Clinical Relevance

Preclinical Studies

ModelDose/RouteKey OutcomeReference
Cuprizone demyelination10 mg/kg i.p.↓ Demyelination, ↓ TNF-α/IL-1β
Osteoarthritis pain20–500 μM intraarticular↑ Mechanical threshold (42.4 mNm)
Melanoma (G361 cells)39.48 μM↑ Apoptosis, ↓ Viability (18.96%)

Limitations and Future Directions

  • Pharmacokinetics: Oral bioavailability and metabolism data remain sparse.

  • Specificity: Off-target effects on K<sup>+</sup> channels may confound in vivo results .

  • Clinical trials: No human studies reported to date.

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